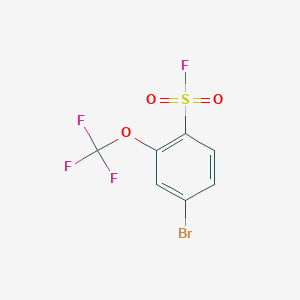

4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride

Description

4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride is a halogenated aromatic compound featuring a sulfonyl fluoride group (-SO₂F), a bromine substituent at the para position, and a trifluoromethoxy (-OCF₃) group at the ortho position. This structure confers unique reactivity and stability, making it valuable in organic synthesis, particularly in Suzuki-Miyaura couplings and as a precursor for sulfonamide-based inhibitors . Its molecular formula is C₇H₃BrF₃O₃S, with a molecular weight of 339.52 g/mol (based on the sulfonyl chloride analog) .

Properties

IUPAC Name |

4-bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O3S/c8-4-1-2-6(16(12,13)14)5(3-4)15-7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXPNOFROLLPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-48-4 | |

| Record name | 1373232-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonylation Followed by Fluoridation

This two-step approach involves synthesizing the sulfonyl chloride intermediate, followed by fluoride substitution.

Step 1: Synthesis of 4-Bromo-2-(trifluoromethoxy)benzenesulfonyl Chloride

-

Reagents : Chlorosulfonic acid (ClSO₃H), 4-bromo-2-(trifluoromethoxy)benzene.

-

Conditions :

-

Mechanism : Electrophilic aromatic substitution (EAS) at the para position relative to the bromine atom.

-

Yield : 85–92%.

Step 2: Conversion to Sulfonyl Fluoride

-

Reagents : Potassium fluoride (KF) or hydrogen fluoride (HF).

-

Conditions :

-

Mechanism : Nucleophilic displacement of chloride by fluoride.

Key Data :

Direct Sulfur-Fluorine Exchange (SuFEx)

This method leverages sulfur(VI) fluoride exchange chemistry to introduce the sulfonyl fluoride group directly.

-

Reagents : 4-Bromo-2-(trifluoromethoxy)benzenethiol, Selectfluor® (F-TEDA-BF₄).

-

Conditions :

Advantages :

Halogenation of Prefunctionalized Benzene Derivatives

This route starts with trifluoromethoxy-substituted benzene derivatives, followed by bromination and sulfonylation.

Step 1: Bromination of 2-(Trifluoromethoxy)benzene

Step 2: Sulfonylation and Fluoridation

-

Reagents : Chlorosulfonic acid, followed by KF.

-

Conditions :

-

Yield : 75–80%.

Challenges :

Industrial-Scale Continuous Flow Synthesis

Optimized for large-scale production, this method enhances efficiency and safety.

-

Reactor Type : Tubular flow reactor.

-

Conditions :

-

Catalyst : Heterogeneous silica-supported HF.

Advantages :

Comparison of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sulfonylation/Fluoridation | 85 | 98 | Moderate | High |

| SuFEx | 78 | 95 | High | Moderate |

| Halogenation Route | 80 | 97 | Low | Low |

| Continuous Flow | 93 | 99 | High | High |

Temperature Effects

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can produce the corresponding bromine-free compounds.

Scientific Research Applications

Chemical Properties and Reactivity

The compound has a molecular formula of C₇H₃BrF₄O₃S and a molecular weight of 323.06 g/mol. Its structure includes a sulfonyl fluoride group, which is known for its electrophilic nature, allowing it to participate in various chemical reactions.

Types of Reactions

- Substitution Reactions : The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives and other functionalized compounds.

- Reduction Reactions : The bromine atom can be reduced to yield corresponding hydrogenated products.

- Oxidation Reactions : The compound can undergo oxidation to produce sulfonic acid derivatives.

Organic Synthesis

4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride serves as a crucial building block in the synthesis of pharmaceutical compounds and agrochemicals. Its unique trifluoromethoxy group imparts distinct electronic properties that enhance reactivity and selectivity in synthetic pathways.

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Synthesis of anti-cancer agents and enzyme inhibitors. |

| Agrochemicals | Development of herbicides and pesticides with improved efficacy. |

Biochemical Studies

In biochemistry, this compound is utilized to investigate enzyme mechanisms and protein interactions. It acts as an electrophile that can form covalent bonds with nucleophilic sites on biomolecules, facilitating studies on enzyme activity and inhibition.

Case Study: Enzyme Inhibition

A study demonstrated that modifications to the aryl sulfonamide moiety significantly influenced the inhibitory activity against specific enzymes. The presence of the trifluoromethoxy group was found to enhance binding affinity, providing insights into structure-activity relationships.

Material Science

The compound is also employed in the production of specialty chemicals and materials, particularly those requiring specific electronic properties or reactivity profiles.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in the modification of biomolecules, such as proteins and nucleic acids, through the formation of sulfonyl fluoride linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl Halides

Table 1: Key Structural and Functional Comparisons

- Key Observations :

- The sulfonyl fluoride group (-SO₂F) offers superior hydrolytic stability compared to sulfonyl chlorides (-SO₂Cl), making it preferable for prolonged storage and aqueous reactions .

- The trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects compared to -CF₃, influencing reactivity in Pd-catalyzed cross-couplings .

- AEBSF, a structurally simpler analog, demonstrates potent inhibitory activity against serine proteases, highlighting the role of substituents in biological interactions .

Reactivity in Cross-Coupling Reactions

This compound participates in Pd-catalyzed direct arylations with heteroarenes (e.g., imidazoles, benzothiophenes) to yield biaryl products in high yields (84–93%) . Comparatively, 1-bromo-4-(trifluoromethoxy)benzene (lacking the sulfonyl fluoride group) shows similar reactivity but requires harsher conditions due to reduced electrophilicity .

Table 2: Reaction Yields with Heteroarenes

*Estimated based on analogous reactions.

Physical and Spectroscopic Properties

- Melting Point : Derivatives like 4-Bromo-2-(trifluoromethoxy)iodobenzene exhibit melting points near 26°C, suggesting that sulfonyl fluoride analogs may have similar low melting points due to halogenated substituents .

- Stability : The sulfonyl fluoride group resists hydrolysis under neutral conditions, unlike sulfonyl chlorides, which readily hydrolyze to sulfonic acids .

Biological Activity

4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride is a chemical compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C7H3BrF4O3S

- Molecular Weight : 323.06 g/mol

- Structure : The compound features a bromine atom and a trifluoromethoxy group attached to a benzenesulfonyl fluoride moiety, which contributes to its electrophilic nature.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It reacts with nucleophiles, forming covalent bonds that can modify biomolecules such as proteins and nucleic acids. This property allows it to be utilized in various biochemical studies, particularly in investigating enzyme mechanisms and protein interactions.

Biological Applications

- Enzyme Inhibition :

-

Antimicrobial Activity :

- Research indicates that derivatives of sulfonyl fluoride compounds exhibit antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 0.39 mg/L .

- Pharmaceutical Development :

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of benzenesulfonate derivatives related to this compound. The results indicated significant activity against Staphylococcus aureus with MIC values ranging from 0.39 to 3.12 mg/L. Importantly, these compounds exhibited low cytotoxicity towards human lung fibroblasts, suggesting a favorable therapeutic index .

| Compound Type | MIC (mg/L) | Cytotoxicity (IC50 mg/L) |

|---|---|---|

| Benzenesulfonates | 0.39 - 3.12 | >12.3 |

Case Study 2: HDAC Inhibition

In another study focused on the design of fluorinated compounds for HDAC inhibition, derivatives of this compound were evaluated for their interaction with HDACs. The introduction of the trifluoromethoxy group was found to enhance binding affinity and selectivity towards HDAC4, indicating its potential as a therapeutic agent in cancer treatment .

Research Findings

Recent studies have highlighted the versatility of this compound in various biochemical applications:

- Electrophilic Reactivity : Its electrophilic nature allows it to react with thiols and amines, leading to the formation of sulfonamide derivatives that may possess unique biological activities.

- Synthesis of Derivatives : The compound serves as a precursor for synthesizing other biologically active molecules, expanding its utility in pharmaceutical chemistry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride, and what analytical techniques are critical for confirming its structural integrity?

- Synthesis : A common route involves the sulfonation of 4-bromo-2-(trifluoromethoxy)benzene derivatives, followed by fluorination of the sulfonyl chloride intermediate (e.g., 4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride, CAS 175278-14-5) using agents like KF or NH4F under anhydrous conditions .

- Characterization : Key techniques include:

- X-ray crystallography (using SHELX software for structural refinement to confirm bond angles and stereochemistry) .

- NMR spectroscopy (¹⁹F and ¹H NMR to verify trifluoromethoxy and sulfonyl fluoride groups).

- HPLC-MS to assess purity (>95%) and detect impurities like unreacted sulfonyl chloride or dehalogenated byproducts .

Q. How can researchers optimize the purity of this compound during synthesis, and what common impurities should be monitored?

- Optimization : Use rigorous drying protocols (e.g., molecular sieves) to prevent hydrolysis of the sulfonyl fluoride group. Reaction monitoring via TLC or in situ IR spectroscopy ensures complete fluorination.

- Impurities : Common contaminants include:

- Residual sulfonyl chloride (detectable via AgNO₃ precipitation tests).

- Bromide ions (from incomplete bromination; test using ion chromatography).

- Hydrolyzed products (e.g., sulfonic acids, identified by LC-MS) .

Advanced Research Questions

Q. What strategies are employed to investigate the reactivity of this compound in nucleophilic substitution reactions, and how does its electronic configuration influence reaction pathways?

- Methodology :

- Kinetic Studies : Compare reaction rates with nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic vs. protic solvents).

- Computational Modeling : Use DFT calculations to map electron density around the sulfonyl fluoride group, which is electron-deficient due to the trifluoromethoxy substituent’s strong -I effect .

Q. How does this compound compare to other sulfonyl fluorides in serine protease inhibition studies, and what experimental approaches are used to resolve conflicting activity data?

- Comparative Analysis :

- Activity Assays : Measure IC₅₀ values against trypsin or chymotrypsin and compare to inhibitors like AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) .

- Structural Studies : Co-crystallize the compound with target proteases to identify binding interactions (e.g., hydrogen bonding with catalytic serine) .

- Resolving Conflicts :

- Mutagenesis Studies : Modify active-site residues (e.g., Ser195 in chymotrypsin) to test inhibition specificity.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish between competitive and non-competitive inhibition .

Q. What role does this compound play in polymer chemistry, and how can its stability under harsh conditions be evaluated?

- Applications : Acts as a crosslinking agent in sulfonated polymers due to its hydrolytic stability.

- Stability Testing :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C).

- Accelerated Aging : Expose to UV radiation, high humidity, or acidic/alkaline environments, followed by GPC to monitor molecular weight changes .

Data Contradiction & Resolution

Q. How should researchers address discrepancies in reported reactivity or biological activity of this compound?

- Root Causes : Variability in synthetic batches, solvent effects, or assay conditions (e.g., pH, temperature).

- Resolution Steps :

- Reproducibility Checks : Standardize protocols (e.g., USP guidelines for enzyme assays).

- Advanced Analytics : Use high-resolution mass spectrometry (HR-MS) to confirm molecular integrity and 2D-NMR (e.g., HSQC) to verify regioisomeric purity .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .

- Biological Studies : Include AEBSF as a positive control in protease inhibition assays and validate results with orthogonal methods (e.g., fluorogenic substrates) .

- Safety : Handle with Schlenk lines due to potential release of HF during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.